4'-(n-Propylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
4’-(n-Propylthio)-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group and a propylthio group attached to an acetophenone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(n-Propylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group and the propylthio group onto the acetophenone core. One common method involves the reaction of 4’-bromo-2,2,2-trifluoroacetophenone with n-propylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4’-(n-Propylthio)-2,2,2-trifluoroacetophenone may involve more efficient and scalable methods. These could include continuous flow processes or the use of more robust catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4’-(n-Propylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes or proteins. The propylthio group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the propylthio group, making it less versatile in certain reactions.
4’-(n-Butylthio)-2,2,2-trifluoroacetophenone: Similar structure but with a butylthio group instead of a propylthio group, which may affect its reactivity and applications.
4’-(n-Methylthio)-2,2,2-trifluoroacetophenone:
Uniqueness
4’-(n-Propylthio)-2,2,2-trifluoroacetophenone is unique due to the specific combination of the trifluoromethyl and propylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3OS/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZQPSHADUHWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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